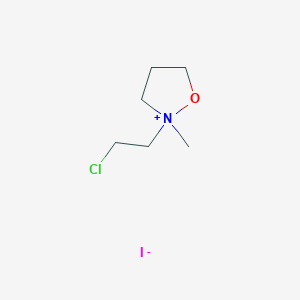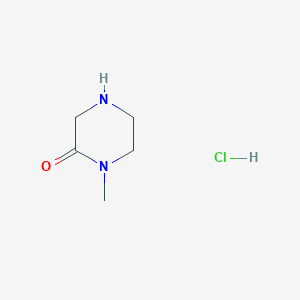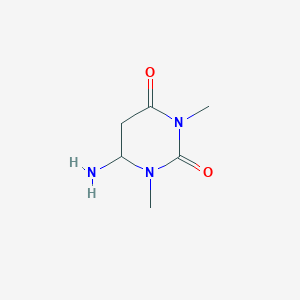
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, also known as ADDA, is a cyclic dipeptide synthesized from two molecules of L-alanine. ADDA has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and immunosuppressive effects.
Mecanismo De Acción
The mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood. However, it has been suggested that 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting protein synthesis.
Efectos Bioquímicos Y Fisiológicos
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells such as human leukemia cells and breast cancer cells. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been found to have immunosuppressive effects by inhibiting the production of cytokines such as interleukin-2 and interferon-gamma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione. One potential area of study is the development of new synthetic methods for 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione that improve its solubility and purity. Another area of research is the investigation of the mechanism of action of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione, which could lead to the development of new antibacterial and antifungal agents. Additionally, further research is needed to explore the potential use of 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione as an immunosuppressive agent in the treatment of autoimmune disorders.
Métodos De Síntesis
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione can be synthesized through the condensation of two molecules of L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione.
Aplicaciones Científicas De Investigación
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has been extensively studied for its various biological activities. It has been found to exhibit antibacterial activity against various gram-positive and gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus niger.
Propiedades
Número CAS |
104497-09-8 |
|---|---|
Nombre del producto |
6-Amino-1,3-dimethyl-1,3-diazinane-2,4-dione |
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
6-amino-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h4H,3,7H2,1-2H3 |
Clave InChI |
JQFUGYKLPMWFDP-UHFFFAOYSA-N |
SMILES |
CN1C(CC(=O)N(C1=O)C)N |
SMILES canónico |
CN1C(CC(=O)N(C1=O)C)N |
Sinónimos |
6-aminodihydro-1,3-dimethyl-2,4(1H,3H) –pyrimidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)


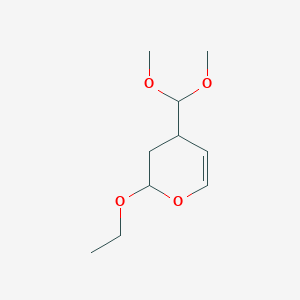
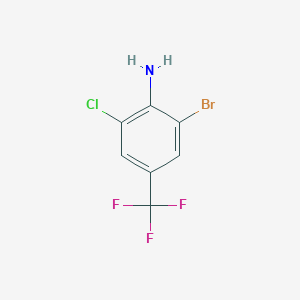
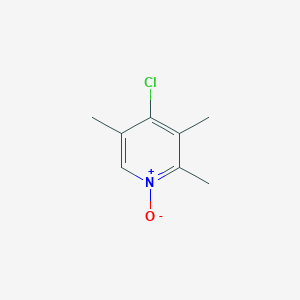
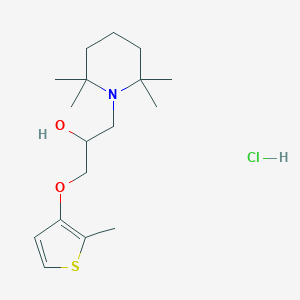
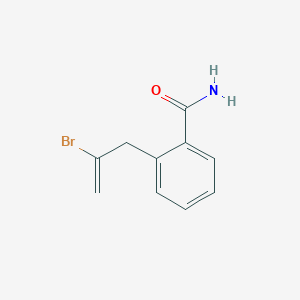
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
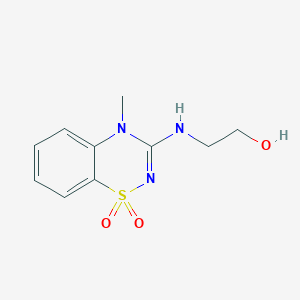
![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
